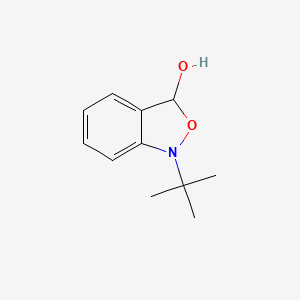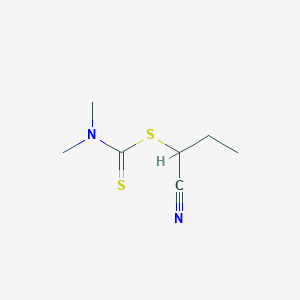
1-Cyanopropyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanopropyl dimethylcarbamodithioate is an organic compound with the molecular formula C6H10N2S2. This compound is known for its unique chemical structure, which includes a cyanopropyl group and a dimethylcarbamodithioate moiety. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanopropyl dimethylcarbamodithioate can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamodithioic acid with 1-cyanopropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanopropyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the cyanopropyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyanopropyl dimethylcarbamodithioate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-cyanopropyl dimethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is crucial for its applications in biochemical research and potential therapeutic uses.
Comparison with Similar Compounds
1-Piperidinyl dimethylcarbamodithioate: Similar in structure but contains a piperidinyl group instead of a cyanopropyl group.
Dimethylcarbamodithioic acid esters: A class of compounds with similar functional groups but different alkyl or aryl substituents.
Uniqueness: 1-Cyanopropyl dimethylcarbamodithioate is unique due to its specific combination of a cyanopropyl group and a dimethylcarbamodithioate moiety. This unique structure imparts distinct reactivity and functional properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
61540-37-2 |
|---|---|
Molecular Formula |
C7H12N2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
1-cyanopropyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H12N2S2/c1-4-6(5-8)11-7(10)9(2)3/h6H,4H2,1-3H3 |
InChI Key |
XPQWRBFYCPJYAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)SC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


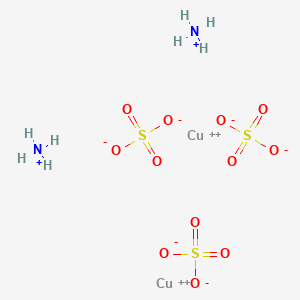
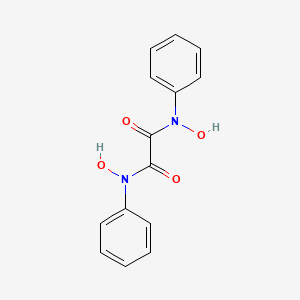
![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide](/img/structure/B14570747.png)
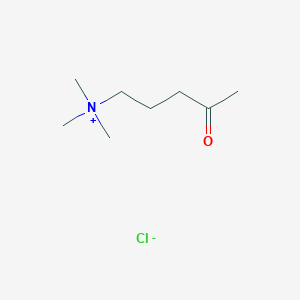
![2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14570756.png)
![1-Nitro-1-[3-(phenylsulfanyl)-1,3-thiazinan-2-ylidene]pentan-2-one](/img/structure/B14570767.png)
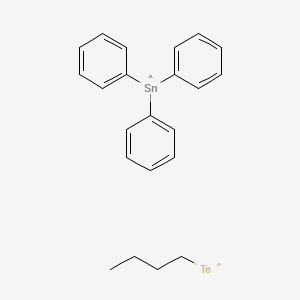
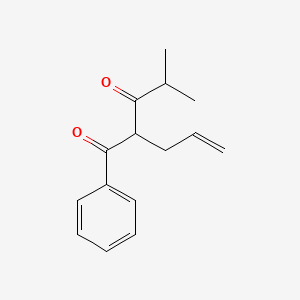
![1-[3-Benzoyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B14570800.png)
![3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine](/img/structure/B14570806.png)
![2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine](/img/structure/B14570811.png)
